2-(Butyl(methyl)amino)-N'-hydroxybenzimidamide
Description
2-(Butyl(methyl)amino)-N'-hydroxybenzimidamide is a substituted benzimidamide derivative characterized by a benzimidamide core (C₆H₅–C(=NH)–NH–OH) with a butyl(methyl)amino group (–N(CH₂CH₂CH₂CH₃)(CH₃)) at the 2-position of the aromatic ring. This compound belongs to the amidoxime family, which features an N-hydroxy imidamide functional group (–N–OH) capable of acting as a bidentate ligand in metal coordination or participating in cyclization reactions to form heterocycles like 1,2,4-oxadiazoles .
Properties
IUPAC Name |
2-[butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-4-9-15(2)11-8-6-5-7-10(11)12(13)14-16/h5-8,16H,3-4,9H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNWCZXWPRXPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=CC=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide typically involves the reaction of benzimidazole derivatives with butyl(methyl)amine and hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Butyl(methyl)amino)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
N'-Hydroxybenzimidamide (CAS 613-92-3)
- Structure : Basic benzimidamide core without additional substituents.
- Applications : Used as a precursor for synthesizing 1,2,4-oxadiazoles via cyclocondensation with esters or acids. Reaction yields in such syntheses range from 10% to 66%, depending on reaction conditions .
- Key Difference: The absence of alkylamino substituents reduces steric hindrance, enhancing reactivity in cyclization reactions compared to 2-(butyl(methyl)amino)-N'-hydroxybenzimidamide.
N-Hydroxy-2-methylbenzimidamide (CAS 40312-14-9)
- Structure : Methyl group at the 2-position of the aromatic ring.
- Properties : Melting point 144–148°C; molecular weight 150.18 g/mol .
- Applications : Intermediate in pharmaceutical synthesis; its methyl group may enhance metabolic stability compared to unsubstituted analogs.
- Key Difference: The smaller methyl group reduces lipophilicity (logP ~1.2 estimated) compared to the butyl(methyl)amino substituent (logP ~3.5 estimated), affecting membrane permeability.
2.1.3 2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide (CAS 1216335-20-4)
- Structure: Ethyl(2-hydroxyethyl)amino group at the 2-position.
- Properties : Molecular weight 223.27 g/mol; classified as an irritant .
- Applications: Potential metal-chelating agent due to the hydroxyethyl group.
- Key Difference: The hydroxyethyl moiety introduces hydrogen-bonding capacity, improving aqueous solubility relative to the hydrophobic butyl(methyl)amino group in the target compound.
Physicochemical Properties
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